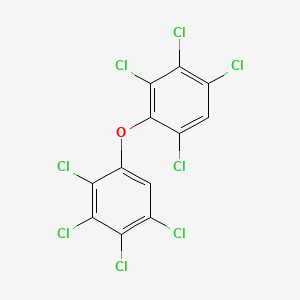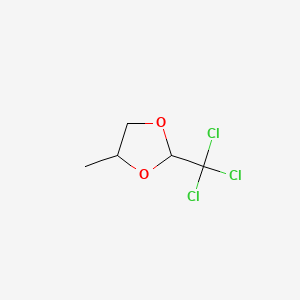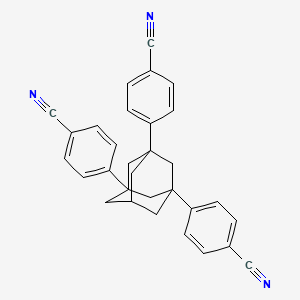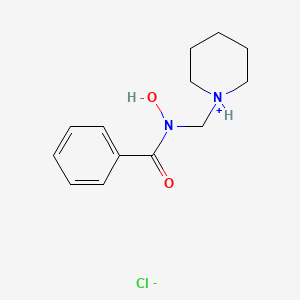
N-Piperidinomethylbenzohydroxamic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Piperidinomethylbenzohydroxamic acid hydrochloride is a chemical compound that belongs to the class of hydroxamic acids These compounds are known for their ability to chelate metal ions and are often used in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Piperidinomethylbenzohydroxamic acid hydrochloride typically involves the reaction of benzohydroxamic acid with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-Piperidinomethylbenzohydroxamic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid moiety to an amide or amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amides, amines, and various substituted piperidine derivatives.
Scientific Research Applications
N-Piperidinomethylbenzohydroxamic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the study of metal complexes.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit histone deacetylases.
Industry: It is used in the formulation of metal chelating agents for industrial processes such as water treatment and metal extraction.
Mechanism of Action
The mechanism of action of N-Piperidinomethylbenzohydroxamic acid hydrochloride involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound binds to the active site of the enzyme, preventing the metal ion from participating in catalytic reactions. This inhibition can lead to the suppression of various biological processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzamide: Similar structure but lacks the piperidine ring.
N-Methylbenzohydroxamic acid: Contains a methyl group instead of the piperidine ring.
N-Benzylhydroxylamine: Similar hydroxamic acid moiety but with a benzyl group.
Uniqueness
N-Piperidinomethylbenzohydroxamic acid hydrochloride is unique due to the presence of both the piperidine ring and benzohydroxamic acid moiety. This combination enhances its metal-chelating ability and potential biological activity compared to similar compounds.
Properties
CAS No. |
40890-86-6 |
|---|---|
Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
N-hydroxy-N-(piperidin-1-ium-1-ylmethyl)benzamide;chloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(12-7-3-1-4-8-12)15(17)11-14-9-5-2-6-10-14;/h1,3-4,7-8,17H,2,5-6,9-11H2;1H |
InChI Key |
WUKZZDMYSXYSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CN(C(=O)C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)
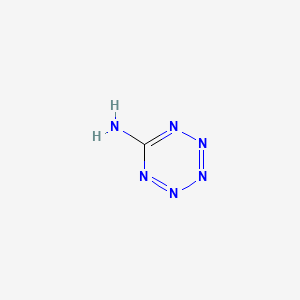
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)
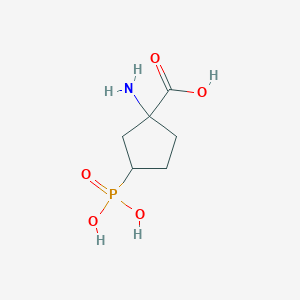
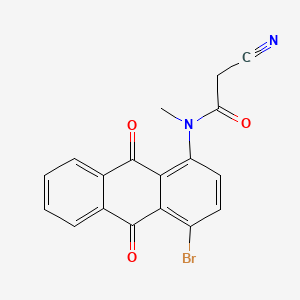
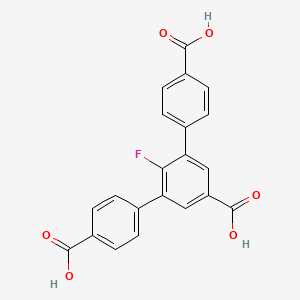
![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)



